4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound. The presence of both difluoromethoxy and trifluoromethyl groups in its structure makes it a unique molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistent results .
Chemical Reactions Analysis
4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in its structure can enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
4-(Difluoromethoxy)-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
4-(Trifluoromethyl)pyridine: This compound lacks the difluoromethoxy group, which can affect its reactivity and applications.
2-(Trifluoromethyl)pyridine: Similar to the above, but with the trifluoromethyl group at a different position on the pyridine ring.
4-(Difluoromethoxy)pyridine:
Properties
Molecular Formula |
C7H4F5NO |
---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-4-1-2-13-5(3-4)7(10,11)12/h1-3,6H |
InChI Key |
AXNQAOFJVHIOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.